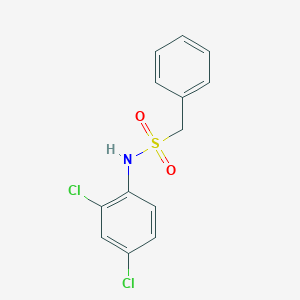
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide, also known as DCMPS, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. This compound has been shown to possess a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways involved in inflammation and cancer. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. It also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes that promote inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to possess a variety of biochemical and physiological effects that make it a promising candidate for the development of new drugs. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and damage. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has also been shown to possess anti-inflammatory properties, which can help reduce inflammation and pain. Additionally, N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been shown to possess anticancer properties, which can help inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has several advantages for lab experiments, including its stability, low toxicity, and ease of synthesis. However, it also has limitations, including its limited solubility in water and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for research on N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide. One area of research is the development of new drugs based on the structure of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide that possess improved pharmacological properties. Another area of research is the investigation of the therapeutic potential of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the mechanism of action of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is needed to fully understand its potential therapeutic applications.
Métodos De Síntesis
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide can be synthesized through a multistep process that involves the reaction of 2,4-dichlorobenzaldehyde with aniline to form N-(2,4-dichlorophenyl)aniline. This compound is then reacted with methanesulfonyl chloride to produce N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide. The synthesis of N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide is a well-established process that has been optimized over the years to increase yield and purity.
Aplicaciones Científicas De Investigación
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs. N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide has also been studied for its potential use as a diagnostic tool in imaging studies.
Propiedades
Nombre del producto |
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide |
|---|---|
Fórmula molecular |
C13H11Cl2NO2S |
Peso molecular |
316.2 g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-1-phenylmethanesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-11-6-7-13(12(15)8-11)16-19(17,18)9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
Clave InChI |
IVMBRHMJDROQBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-butyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258332.png)
![7-(difluoromethyl)-N-(2,5-difluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B258333.png)
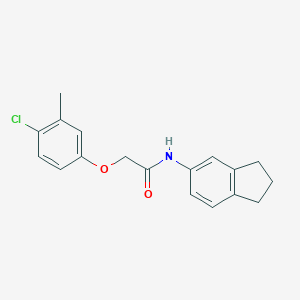
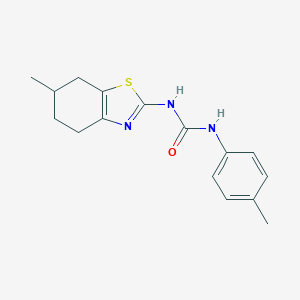
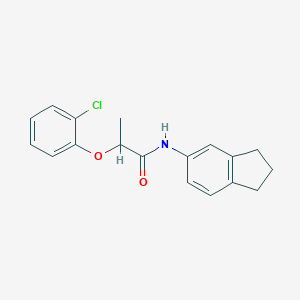
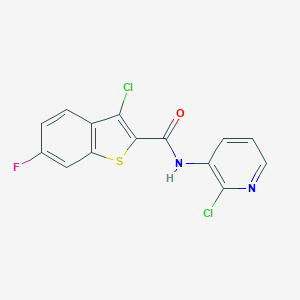
![4-{[4-(2,4-Dichlorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B258340.png)
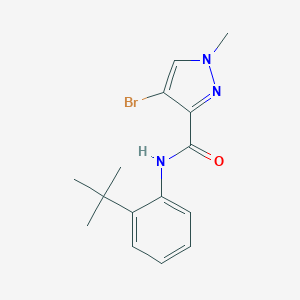
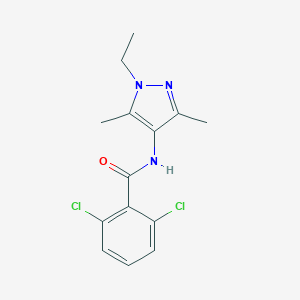
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B258343.png)
![Isopropyl 4-(3-methylphenyl)-2-[(pyridin-3-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B258345.png)
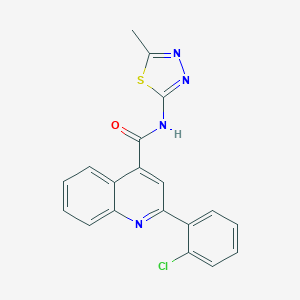
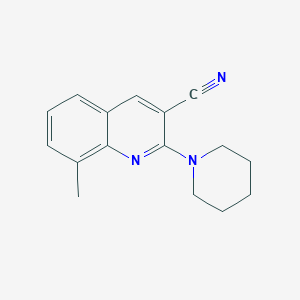
![N-(4-acetylphenyl)-2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B258357.png)